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Abstract

Methyl 5-hydroxy-4-oxopentanoate is an organic compound with the molecular formula
C6H1004.[1] This document provides a concise overview of its chemical structure,
physicochemical properties, and currently available spectroscopic information. While this
molecule has been identified in natural sources, detailed experimental protocols for its
synthesis and comprehensive data on its biological activity and role in signaling pathways are
not extensively documented in publicly accessible scientific literature.[1] This guide
summarizes the existing data and highlights areas where further research is required.

Chemical Structure and Properties

Methyl 5-hydroxy-4-oxopentanoate is a pentanoate ester containing both a hydroxyl and a
ketone functional group. Its structure is characterized by a five-carbon chain with a methyl ester
at one end, a ketone at the C4 position, and a hydroxyl group at the C5 position.

Chemical Identifiers
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Identifier Value
IUPAC Name methyl 5-hydroxy-4-oxopentanoate[1]
CAS Number 66274-27-9[1]

Molecular Formula

C6H1004[1]

Canonical SMILES

COC(=0)CCC(=0)CO[1]

InChl Key

RKMQRPYLPSKVNS-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes key computed physicochemical properties of Methyl 5-

hydroxy-4-oxopentanoate.

Property Value
Molecular Weight 146.14 g/mol [1]
XLogP3-AA (LogP) -0.8[1]
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 5

Topological Polar Surface Area 63.6 A?[1]

Exact Mass

146.05790880 Dal1]

Spectroscopic Data

While detailed, raw spectroscopic data is not readily available, the existence of the following

analytical data has been referenced in chemical databases.

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding

mass-to-charge ratios (m/z).

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.benchchem.com/product/b2831408?utm_src=pdf-body
https://www.benchchem.com/product/b2831408?utm_src=pdf-body
https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.organic-chemistry.org/synthesis/C1O/alcohols/conjugateaddition.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2831408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Adduct mlz

[M+H]+ 147.06518
[M+Na]+ 169.04712
[M-H]- 145.05062
[M+NH4]+ 164.09172
[M+K]+ 185.02106

Data from PubChemlLite, predicted using CCSbase.

Nuclear Magnetic Resonance (NMR) and Infrared (IR)
Spectroscopy

References to 13C NMR and vapor-phase IR spectra for Methyl 5-hydroxy-4-oxopentanoate
exist within spectral databases such as SpectraBase.[1] However, access to the detailed
spectra, including chemical shifts, coupling constants, and absorption frequencies, is required
for a complete structural elucidation and characterization.

Synthesis and Experimental Protocols

A specific, detailed, and reproducible experimental protocol for the synthesis of Methyl 5-
hydroxy-4-oxopentanoate is not readily found in the surveyed scientific literature. General
synthetic routes to related 3-hydroxy ketones and esters often involve aldol-type reactions or
the hydration of a,3-unsaturated precursors. For instance, the synthesis of 3-hydroxy esters
can be achieved from the reaction of ketones or aldehydes with ethyl acetate in the presence
of a strong base like lithium amide.

A potential logical workflow for a generalized synthesis of a 3-hydroxy ketone is outlined below.
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Starting Materials:
- Ketone/Aldehyde
- Ester Enolate Precursor

l

Reaction Conditions:
- Base (e.g., LDA, LiNH2)
- Aprotic Solvent (e.g., THF)
- Low Temperature

l

Aldol Addition Reaction

Aqueous Workup

Purification:
- Extraction
- Chromatography

( )

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 3-hydroxy esters via an aldol addition
reaction.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of information in the public domain regarding the specific
biological functions, metabolic pathways, or signaling cascades involving Methyl 5-hydroxy-4-
oxopentanoate. The compound has been reported to be found in Clematis delavayi and
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Drymaria cordata, suggesting a potential role in plant metabolism or chemical ecology.
However, without dedicated biological studies, any discussion of its role in cellular signaling or

as a potential therapeutic agent would be purely speculative.

The following diagram illustrates a hypothetical logical relationship for investigating the
biological activity of a novel natural product like Methyl 5-hydroxy-4-oxopentanoate.
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Caption: A logical workflow for the investigation of the biological activity of a novel chemical
entity.

Conclusion and Future Directions

Methyl 5-hydroxy-4-oxopentanoate is a known chemical entity with a defined structure and
basic computed physicochemical properties. However, there is a significant lack of
comprehensive experimental data in the scientific literature. To fully understand the chemical
and biological nature of this compound, further research is necessary in the following areas:

o Development of a robust and scalable synthetic protocol.

o Complete spectroscopic characterization using modern analytical techniques (NMR, MS, IR,
etc.) and dissemination of this data.

o Comprehensive screening for biological activity across various assays to identify potential
therapeutic applications.

« If biological activity is identified, subsequent studies to elucidate the mechanism of action
and involved signaling pathways.

This document serves as a summary of the currently available information and a call for further
investigation into this potentially interesting chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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